
Surinone C
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Description
Surinone C is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Surinone C, and how do they influence its bioactivity?
Methodological Answer: Structural elucidation relies on spectroscopic techniques (NMR, MS) and X-ray crystallography. Compare functional groups (e.g., hydroxyl, ketone) to analogs like Surinone A, noting substituent positions that correlate with cytotoxic activity. Use structure-activity relationship (SAR) studies to isolate bioactive moieties .
Q. What in vitro models are commonly used to assess the cytotoxic effects of this compound?
Methodological Answer: Standardize assays such as MTT or SRB using cancer cell lines (e.g., HONE-1, NUGC-3). Include positive controls (e.g., doxorubicin) and report IC50 values. Ensure cell line authentication and culture conditions are detailed for reproducibility .
Q. How can researchers optimize the extraction and purification of this compound from natural sources?
Methodological Answer: Employ solvent-solvent partitioning guided by TLC/HPLC. Use column chromatography with gradients (e.g., hexane:ethyl acetate) and validate purity via HPLC-DAD. Document yield percentages and spectroscopic data for each step .
Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?
Methodological Answer: Report reaction conditions (temperature, catalysts, solvents), stoichiometry, and purification steps. Use factorial design to identify influential variables (e.g., pH, reaction time) and validate via replicate experiments .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically resolved?
Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate data. Compare experimental variables (cell lines, assay protocols, concentrations) and apply meta-analysis to identify confounding factors. Use the FINER criteria to evaluate study validity .
Q. What experimental frameworks are suitable for elucidating this compound’s interaction with molecular targets (e.g., kinases, receptors)?
Methodological Answer: Combine SPR (surface plasmon resonance) for binding affinity, molecular docking for binding site prediction, and gene knockdown (siRNA/CRISPR) to confirm target relevance. Cross-validate with transcriptomic/proteomic profiling .
Q. How should researchers design studies to address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?
Methodological Answer: Use in vivo models (rodents) with LC-MS/MS for plasma concentration analysis. Apply PBPK modeling to extrapolate human PK. For toxicity, conduct acute/chronic dosing studies with histopathology and biomarker assessment (e.g., ALT, creatinine) .
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound bioactivity data?
Methodological Answer: Apply nonlinear regression (e.g., sigmoidal Emax model) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Address outliers via Grubbs’ test and report confidence intervals .
Q. Data Interpretation & Reporting
Q. How can researchers reconcile discrepancies in this compound’s reported IC50 values across publications?
Methodological Answer: Standardize protocols (e.g., cell density, incubation time) and validate via inter-laboratory studies. Use Bland-Altman plots to assess variability and report raw data in supplementary materials for transparency .
Q. What strategies enhance the rigor of SAR studies for this compound derivatives?
Methodological Answer: Prioritize derivatives with ≥95% purity. Use hierarchical clustering (e.g., Tanimoto coefficients) to group analogs. Apply multivariate analysis (PCA) to identify structural features driving activity .
Q. Research Design & Ethical Considerations
Q. How should a hypothesis-driven study on this compound’s anti-inflammatory potential be structured?
Methodological Answer: Formulate hypotheses using PICO: Population (macrophages), Intervention (this compound), Comparison (dexamethasone), Outcome (TNF-α inhibition). Predefine effect size (e.g., ≥30% reduction) and power analysis (α=0.05, β=0.2) .
Q. What ethical guidelines apply to in vivo testing of this compound’s therapeutic efficacy?
Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval, justify sample sizes, and include humane endpoints (e.g., tumor volume limits). Report attrition rates and adverse events .
Table 1: Common Pitfalls in this compound Research
Propriétés
Formule moléculaire |
C26H44O4 |
---|---|
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
(4S)-3,4-dihydroxy-2-[(Z)-icos-14-enoyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)25-23(28)20-21-24(29)26(25)30/h6-7,24,29-30H,2-5,8-21H2,1H3/b7-6-/t24-/m0/s1 |
Clé InChI |
BCQDLHHHLROFBT-POUSAUBHSA-N |
SMILES isomérique |
CCCCC/C=C\CCCCCCCCCCCCC(=O)C1=C([C@H](CCC1=O)O)O |
SMILES canonique |
CCCCCC=CCCCCCCCCCCCCC(=O)C1=C(C(CCC1=O)O)O |
Synonymes |
surinone C |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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